molecular formula C16H18ClN3O3 B287017 methyl 4-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

methyl 4-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

Cat. No. B287017
M. Wt: 335.78 g/mol
InChI Key: JPVYSHGGZSVAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a chemical compound that belongs to the class of pyrazole derivatives. It is an important intermediate in the synthesis of various biologically active compounds. This compound has been extensively studied for its potential applications in scientific research and has shown promising results in various fields.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a group of inflammatory mediators. It has also been found to activate peroxisome proliferator-activated receptor (PPAR), which is a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
Methyl 4-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. It has also been found to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Furthermore, it has been shown to reduce the severity of pain and inflammation in animal models of various diseases, such as arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

Methyl 4-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it suitable for use in various synthetic and biological assays. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its relatively low solubility in aqueous solutions, which may limit its use in certain biological assays. Furthermore, its mechanism of action is not fully understood, which may limit its potential applications in some fields.

Future Directions

There are several future directions for the research on methyl 4-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate. One of the potential directions is the development of novel COX-2 inhibitors and PPAR agonists based on this compound. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and pain. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide new insights into the regulation of various biological processes.

Synthesis Methods

The synthesis of methyl 4-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate can be achieved through several methods. One of the most common methods involves the reaction of 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with methyl 4-aminobenzoate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Scientific Research Applications

Methyl 4-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor properties. This compound has been used as a starting material for the synthesis of various biologically active compounds, such as COX-2 inhibitors, PPAR agonists, and antitumor agents.

properties

Product Name

methyl 4-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

Molecular Formula

C16H18ClN3O3

Molecular Weight

335.78 g/mol

IUPAC Name

methyl 4-[(4-chloro-2-methyl-5-propylpyrazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C16H18ClN3O3/c1-4-5-12-13(17)14(20(2)19-12)15(21)18-11-8-6-10(7-9-11)16(22)23-3/h6-9H,4-5H2,1-3H3,(H,18,21)

InChI Key

JPVYSHGGZSVAQS-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)C(=O)OC)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

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